Ethyl 3-bromo-7-(methylcarbamoyl)benzofuran-5-carboxylate is a chemical compound with the molecular formula and a molecular weight of 326.14 g/mol. It features a benzofuran structure, which consists of a fused benzene and furan ring, along with a bromine atom at the 3rd position and a methylcarbamoyl group at the 7th position. The ethyl ester is located at the 5th position of the benzofuran ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.
These reactions make it a versatile intermediate for synthesizing more complex organic molecules.
The synthesis of Ethyl 3-bromo-7-(methylcarbamoyl)benzofuran-5-carboxylate typically involves several key steps:
These methods allow for the efficient production of this compound in a laboratory setting.
Ethyl 3-bromo-7-(methylcarbamoyl)benzofuran-5-carboxylate has potential applications in various fields:
Several compounds share structural similarities with Ethyl 3-bromo-7-(methylcarbamoyl)benzofuran-5-carboxylate. A comparison highlights its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 3-bromo-7-(methylcarbamoyl)benzofuran-5-carboxylate | Bromine at position 3, methylcarbamoyl at position 7 | Unique combination of substituents enhances reactivity |
Ethyl 3-bromo-benzofuran-5-carboxylate | Bromine at position 3 | Lacks methylcarbamoyl group |
Ethyl 7-methylbenzofuran-5-carboxylate | Methyl group at position 7 | No bromine substitution |
Ethyl 3-bromo-7-methylbenzofuran-5-carboxylate | Methyl group at position 7 | Lacks carbamoyl functionality |
3-Bromo-7-(methylcarbamoyl)benzofuran-5-carboxylic acid | Acid instead of ester | Different functional group impacts solubility and reactivity |
The presence of both bromine and methylcarbamoyl groups in Ethyl 3-bromo-7-(methylcarbamoyl)benzofuran-5-carboxylate distinguishes it from similar compounds, suggesting unique chemical reactivity and potential biological activity that warrants further investigation.